molecular formula C12H14F13O3P B1600737 (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester CAS No. 350608-55-8

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester

Cat. No.: B1600737
CAS No.: 350608-55-8
M. Wt: 484.19 g/mol
InChI Key: YPQKUXRTMVAZPK-UHFFFAOYSA-N
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Description

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester is a synthetic fluorinated compound with the molecular formula C8H6F13O3P.

Mechanism of Action

Target of Action

Similar fluorinated compounds are known to interact with various substrates due to the adhesion of the phosphonates .

Mode of Action

The compound forms a self-assembled layer on the substrate due to the adhesion of the phosphonates . The surface adhesion is a component of the acid-base linkage that is enhanced by the hydroxyl groups . The steric hindrance of the bulky long-chain 1H, 1H, 2H, 2H-perfluorooctyl has nearly no effect on the hydrolysis reactions in dilute solutions, but strongly hinders the curing processes in sticky systems .

Biochemical Pathways

It’s known that the compound can modify the surface characteristics of various substrates .

Result of Action

The introduction of the F atoms brought a great rise of hydrophobicity and thermostability to the silicon resin . This compound is mainly used as a special coating, waterproof material, optical material, and stabilizer . It has excellent weather resistance and chemical corrosion resistance, and can be used in coatings and inks to increase weather resistance and acid and alkali resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be kept away from fire and high temperatures, avoid contact with strong oxidants . During use and operation, appropriate protective clothing and gloves should be worn to avoid inhaling its vapor and contact with skin and eyes . The compound should be stored in a sealed container, away from direct sunlight .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester typically involves the reaction of a perfluoroalkyl iodide with triethyl phosphite. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired phosphonic acid ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphonic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorinated alkyl chain can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products

    Oxidation: Produces the corresponding phosphonic acid.

    Reduction: Yields the alcohol derivative.

    Substitution: Results in various substituted fluorinated compounds.

Scientific Research Applications

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester has several scientific research applications:

    Adsorption Studies: Investigated for its adsorption properties on metal oxide surfaces, which is significant for surface science and materials engineering.

    Enzyme Inhibition: Some derivatives act as irreversible inhibitors of enzymes like butyrylcholinesterase (BChE), providing insights into biochemical interactions and potential therapeutic applications.

    Organic Synthesis: Used in the synthesis of specialized organic compounds, such as perfluoroalkylated alpha-fluoro-alpha,beta unsaturated esters.

    Environmental Studies: Studied for its distribution and impact as a perfluoroalkyl substance (PFAS) in environmental samples.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorohexyl ethylphosphonic acid
  • Perfluorooctyl phosphonic acid
  • Perfluorodecyl phosphonic acid

Uniqueness

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester is unique due to its specific fluorinated alkyl chain length and ester functional group. This combination imparts distinct physical and chemical properties, such as high thermal stability and hydrophobicity, making it suitable for specialized applications in surface science, materials engineering, and environmental studies.

Properties

IUPAC Name

8-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F13O3P/c1-3-27-29(26,28-4-2)6-5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQKUXRTMVAZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454097
Record name (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350608-55-8
Record name (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-iodooctane (5.68 g, 11.98 mmol) and P(OEt)3 (4 ml, excess) were placed in a 50 ml RBF fitted with a reflux condenser. The mixture was subjected to microwave irradiation (300 W) for 2 hours (max. temp ca. 155° C.) after which time the starting iodide was no longer visible by TLC. Volatiles were distilled in vacuo (150° C., 0.01 torr) to give the crude material as a thick yellow oil. Column chromatography (silica gel, EtOAc elution) afforded the desired product as a thick pale yellow oil. Yield 3.71 g, 64%. Analysis found (calculated) %: C, 29.25 (29.77); H, 2.96 (2.91). 1H NMR (CDCl3, 400 MHz, 298 K): δ 4.11 (m, 4H), 2.36 (m, 2H), 1.98 (m, 2H), 1.33 (t, J=7 Hz). 13C{1H} NMR (CDCl3, 100 MHz, 298 K): δ 121-105 (m, C-F coupling unresolved), 62.18 (d, JC-P=6 Hz), 25.15 (t, JC-F=24 Hz), 17.10 (d of t, JC-P=148 Hz, JC-F=4 Hz), 16.34 (d, JC-P=6 Hz). 31P{1H} NMR (CDCl3, 162 MHz, 298 K): δ 28.96. MS (FAB, m/z): 485 ([M+H]+, 100%). Exact mass found (calculated for [M+H]+, m/z): 485.05499 (485.05513).
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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